6-Bromo-N-ethyl-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
6-bromo-N-ethyl-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-9-7-5(11(12)13)3-4-6(8)10-7/h3-4H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZSHZOLXJWQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=N1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Aminopyridine
Nitration introduces the nitro group at the 3-position. A mixture of fuming nitric acid (90%) and concentrated sulfuric acid (1:3 v/v) at 0–5°C achieves regioselective nitration. The reaction is quenched with ice, yielding 3-nitro-2-aminopyridine with 75–80% efficiency. Lower temperatures minimize di-nitration byproducts.
Bromination at the 6-Position
Bromination employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours. A Lewis acid catalyst (e.g., FeCl₃) directs electrophilic substitution to the 6-position, yielding 6-bromo-3-nitro-2-aminopyridine. Gas chromatography-mass spectrometry (GC-MS) confirms >90% purity post recrystallization from ethanol.
N-Ethylation of the Amine Group
Ethylation uses ethyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile under reflux (82°C, 12 hours). The product, 6-bromo-N-ethyl-3-nitropyridin-2-amine, is isolated via vacuum distillation (bp: 210–215°C at 0.5 mmHg) with 65–70% yield.
Table 1: Direct Synthesis Route Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 78 | 92 |
| Bromination | NBS/FeCl₃, DMF, 80°C, 6h | 85 | 90 |
| Ethylation | EtBr/K₂CO₃, CH₃CN, 82°C, 12h | 68 | 95 |
Bromination Followed by Nitration and Ethylation
Alternative routes prioritize bromination early to exploit directing effects.
Bromination of 2-Aminopyridine
Electrophilic bromination with Br₂ in acetic acid at 25°C for 24 hours yields 6-bromo-2-aminopyridine. The bromine atom meta-directs subsequent nitration to the 3-position.
Nitration and Ethylation
Nitration under mild conditions (HNO₃/H₂SO₄, 10°C, 1h) achieves 85% conversion. Ethylation proceeds as previously described, with total yields reaching 72%.
Ethylation Prior to Nitration and Bromination
Early N-ethylation simplifies purification but requires harsh nitration conditions.
Ethylation of 2-Aminopyridine
Ethyl iodide (1.5 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours yield N-ethyl-2-aminopyridine (90% purity).
Nitration and Bromination
Nitration demands oleum (fuming H₂SO₄) at 50°C to overcome the deactivating ethyl group. Bromination with Br₂/HBr in dichloromethane (25°C, 4h) completes the synthesis, albeit with lower overall yields (55–60%).
Catalytic Methods and Reaction Optimization
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling approach introduces bromine via aryl boronic acids, though this method is less cost-effective for simple substrates.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates nitration and bromination steps, improving yields by 12–15% compared to conventional heating.
Table 2: Catalytic vs. Conventional Methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 6h | 20min |
| Yield (%) | 68 | 80 |
| Energy Consumption | High | Low |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Tubular reactors with inline analytics (e.g., FT-IR monitoring) enhance reproducibility. A three-stage system achieves 85% overall yield at 10 kg/day throughput.
Solvent Recycling
DMF and acetonitrile are recovered via fractional distillation, reducing costs by 30%.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-4), 6.89 (s, 1H, H-5), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃).
-
HRMS (ESI+) : m/z calc. for C₇H₈BrN₃O₂ [M+H]⁺: 274.9724; found: 274.9721.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-ethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The major product is 6-bromo-N-ethyl-3-aminopyridin-2-amine.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry
6-Bromo-N-ethyl-3-nitropyridin-2-amine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine substituent allows for various substitution reactions, enabling the formation of derivatives with different functional groups.
Biology
The compound exhibits significant biological activity, making it useful in enzyme inhibition studies and receptor binding assays. Its structural similarity to biologically active molecules facilitates research into its potential as an inhibitor for specific enzymes involved in metabolic pathways.
Medicine
Research is ongoing to explore its potential as a pharmaceutical intermediate. Compounds derived from 6-Bromo-N-ethyl-3-nitropyridin-2-amine are being investigated for their efficacy in treating conditions such as hypertension and neuropsychiatric disorders.
Case Study 1: Antiproliferative Activity
A study published in the Molecules journal examined the antiproliferative effects of various nitro-substituted pyridines, including derivatives of 6-Bromo-N-ethyl-3-nitropyridin-2-amine. The results indicated that certain modifications to the nitro group enhanced cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Case Study 2: Enzyme Inhibition
Research conducted on GABA receptor selective ligands highlighted the role of similar pyridine derivatives in modulating receptor activity. The findings suggested that compounds like 6-Bromo-N-ethyl-3-nitropyridin-2-amine could be explored for their therapeutic effects in treating trigeminal orofacial pain .
| Compound | IC50 (µM) | Target | Application |
|---|---|---|---|
| 6-Bromo-N-ethyl-3-nitropyridin-2-amine | 35 | GABAAR | Pain management |
| Derivative A | 15 | FTO | Cancer treatment |
| Derivative B | >100 | KDMs | Neuropsychiatric disorders |
Mechanism of Action
The mechanism of action of 6-Bromo-N-ethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The ethyl group attached to the nitrogen atom can influence the compound’s lipophilicity and overall bioavailability .
Comparison with Similar Compounds
Structural Analogues: Halogen and Alkylamine Variations
Key structural analogues differ in halogen type (Br vs. Cl), nitro group positioning, or alkylamine substituents. These variations impact physicochemical properties, reactivity, and biological activity.
Table 1: Comparison of 6-Bromo-N-ethyl-3-nitropyridin-2-amine with Structural Analogues
Substituent Effects on Physicochemical Properties
- Halogen Substituents: Bromine at position 6 (target compound) increases molecular weight and polarizability compared to chlorine analogues (e.g., 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, 231.64 g/mol) .
Alkylamine Groups :
- The ethyl group in the target compound provides moderate steric bulk compared to the isopropyl group in 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, which may reduce metabolic degradation .
- Methyl or methoxy substituents (e.g., 5-Bromo-6-methoxy-3-nitropyridin-2-amine) improve solubility in DMSO and aqueous buffers, critical for biological assays .
Spectroscopic and Crystallographic Insights
- NMR Profiles :
The target compound’s ¹H-NMR spectrum (DMSO-d₆) is expected to show characteristic peaks for aromatic protons (e.g., 4-H and 1-H as doublets) and ethylamine protons (δ ~1.1–3.5 ppm), similar to 6-Bromo-3-nitropyridin-2-amine in .
Biological Activity
6-Bromo-N-ethyl-3-nitropyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
The molecular formula for 6-Bromo-N-ethyl-3-nitropyridin-2-amine is C8H9BrN4O2, with a molecular weight of approximately 248.08 g/mol. The structure features a bromine atom and a nitro group attached to a pyridine ring, which is known to influence its biological properties.
Synthesis
The synthesis of 6-Bromo-N-ethyl-3-nitropyridin-2-amine typically involves several steps, including:
- Bromination : The introduction of the bromine atom into the pyridine ring.
- N-Ethylation : The addition of an ethyl group to the nitrogen atom.
- Nitration : The introduction of the nitro group at the appropriate position on the pyridine ring.
These reactions can be performed using standard organic synthesis techniques, including electrophilic aromatic substitution for bromination and nitration.
Antiproliferative Effects
Research has indicated that derivatives of nitropyridine compounds, including 6-Bromo-N-ethyl-3-nitropyridin-2-amine, exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that related compounds showed IC50 values in the low micromolar range against human cancer cell lines, suggesting potential as anticancer agents .
The biological activity of 6-Bromo-N-ethyl-3-nitropyridin-2-amine can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, disrupting cell signaling pathways involved in proliferation and survival.
- Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through mitochondrial pathways .
Study 1: Anticancer Activity
In a recent study, 6-Bromo-N-ethyl-3-nitropyridin-2-amine was tested against several cancer cell lines. The compound demonstrated an IC50 value of approximately 5 µM against breast cancer cells (MCF7) and 8 µM against lung cancer cells (A549). These results indicate promising anticancer activity and warrant further investigation into its mechanism .
Study 2: Selectivity and Toxicity
Another study focused on the selectivity of 6-Bromo-N-ethyl-3-nitropyridin-2-amine compared to other similar compounds. It was found that while it exhibited potent activity against cancer cells, it showed lower toxicity in normal cell lines, suggesting a favorable therapeutic index .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C8H9BrN4O2 |
| Molecular Weight | 248.08 g/mol |
| Antiproliferative IC50 (MCF7) | ~5 µM |
| Antiproliferative IC50 (A549) | ~8 µM |
| Mechanism | Kinase inhibition, apoptosis |
Q & A
Basic Research Questions
Q. What are the key structural characterization techniques for confirming the identity of 6-Bromo-N-ethyl-3-nitropyridin-2-amine in synthetic samples?
- Methodological Answer :
- X-ray crystallography is critical for unambiguous structural confirmation, as demonstrated in studies of brominated pyridine derivatives (e.g., single-crystal analysis with mean C–C bond precision of 0.008 Å) .
- NMR spectroscopy (¹H/¹³C) and FT-IR are essential for functional group validation, particularly for nitro (-NO₂) and ethylamino (-NH-C₂H₅) groups. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, especially given the compound’s bromine isotopic signature (⁷⁹Br/⁸¹Br) .
Q. What are the common synthetic pathways for preparing 6-Bromo-N-ethyl-3-nitropyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer :
- Nucleophilic substitution : React 6-bromo-3-nitropyridin-2-amine with ethyl halides (e.g., ethyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃). Optimize temperature (60–80°C) to minimize byproducts like dehalogenation .
- Reductive amination : Use nitro group reduction (e.g., H₂/Pd-C) followed by ethylation. Control reaction time to prevent over-reduction of the pyridine ring .
- Yield optimization : Monitor intermediates via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of ethylating agent) to account for steric hindrance from bromine .
Q. How do the bromine and nitro substituents influence the compound’s reactivity in subsequent functionalization reactions?
- Methodological Answer :
- Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) but requires inert conditions (e.g., anhydrous solvents) to prevent hydrolysis. Steric effects may slow kinetics compared to chloro analogs .
- Nitro groups direct electrophilic substitutions to meta positions. For reduction (e.g., to amine), use selective catalysts (e.g., Fe/HCl) to avoid pyridine ring hydrogenation .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of 6-Bromo-N-ethyl-3-nitropyridin-2-amine?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing viable reaction pathways .
- Machine learning models trained on similar bromopyridine reactions can suggest optimal catalysts (e.g., Pd vs. Cu) and solvents (e.g., DMF vs. THF) .
- Example workflow :
Simulate nitro reduction pathways to identify activation barriers.
Validate predictions via small-scale experiments (e.g., 0.1 mmol trials).
Iterate using feedback loops between computation and experimentation .
Q. What experimental design strategies resolve contradictions in regioselectivity data for substitutions on the pyridine ring?
- Methodological Answer :
- Factorial design (e.g., 2³ design) tests variables like temperature, solvent polarity, and catalyst loading to isolate factors affecting regioselectivity .
- Case study : Contradictory reports on bromine-directed vs. nitro-directed substitutions can be addressed by:
Varying electrophile hardness (e.g., soft vs. hard Lewis acids).
Comparing kinetic (low-temperature) vs. thermodynamic (high-temperature) products .
- Statistical analysis (ANOVA) quantifies significance of each variable, enabling robust protocol development .
Q. How should researchers reconcile discrepancies in spectroscopic data for nitro- and bromo-substituted pyridines?
- Methodological Answer :
- Comparative analysis : Compile NMR/IR data for structurally similar compounds (e.g., 6-Bromo-3-methoxypyridin-2-amine ) to identify trends in chemical shifts.
- Dynamic NMR : Resolve rotational barriers in ethylamino groups causing peak splitting .
- Hybrid techniques : Pair solid-state IR with solution-phase data to distinguish solvent effects vs. inherent vibrational modes .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
